(Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide
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Overview
Description
(Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyano group, a methoxyphenyl group, and a trimethoxyphenyl group, which contribute to its distinct chemical properties.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for applications that require stability and specific reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 2,4,5-trimethoxybenzaldehyde.
Knoevenagel Condensation: The aldehydes undergo a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form the corresponding α,β-unsaturated nitrile.
Amidation: The α,β-unsaturated nitrile is then reacted with an amine, such as 4-methoxyaniline, under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the nitrile group to an amine group.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to form different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and methoxyphenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-Cyano-N-(4-methoxyphenyl)-3-phenylprop-2-enamide
- (Z)-2-Cyano-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- (Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-enamide
Uniqueness
(Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide is unique due to the presence of three methoxy groups on the trimethoxyphenyl ring. This structural feature imparts distinct chemical properties, such as increased electron density and steric hindrance, which influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
(Z)-2-cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-24-16-7-5-15(6-8-16)22-20(23)14(12-21)9-13-10-18(26-3)19(27-4)11-17(13)25-2/h5-11H,1-4H3,(H,22,23)/b14-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEVMCNGUCADLS-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2OC)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2OC)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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